Cionin is an endogenous octapeptide originally isolated from the neural ganglion of the ascidian Ciona intestinalis, a protochordate considered a close relative of vertebrates. [] Its discovery provided crucial evidence for the evolutionary origins of the CCK/gastrin peptide family, pushing the emergence of these peptides back at least 500 million years. [] Cionin is considered a structural hybrid of CCK and gastrin, possessing two sulfated tyrosine residues, a characteristic feature of both peptides. [, , ] This unique characteristic positions cionin as a potential common ancestor of the CCK/gastrin family and a valuable tool for investigating the evolution of these peptides. [, ]
This method utilizes Fmoc-Tyr(SO3Na)-OH as a building block to assemble the Tyr(SO3Na)-containing peptide-resin. [] A global deprotection/cleavage reaction is then performed using 90% aqueous trifluoroacetic acid (TFA) in the presence of m-cresol and 2-methylindole at 4°C. []
This approach employs the Tyr(Msib) [Msib = p-(methylsulfinyl)benzyl] derivative for peptide chain assembly. [] Following peptide-resin cleavage, the partially protected peptide with Msib/Msz protecting groups [Msz = p-(methylsulfinyl)benzyloxycarbonyl] undergoes treatment with a dimethylformamide-sulfur trioxide complex in the presence of ethanedithiol. [] This step facilitates the sulfation of the free tyrosine residue and reduces the Msib/Msz groups to TFA-labile Mtb/Mtz groups [Mtb = p-(methylthio)benzyl, Mtz = p-(methylthio)benzyloxycarbonyl]. [] A final deprotection of the Mtb/Mtz groups using 90% aqueous TFA with m-cresol and 2-methylindole yields the desired cionin derivative with a tyrosine sulfate residue at the selected position. []
Approach 2 generally results in significantly higher yields compared to Approach 1. []
The sulfated tyrosine residues in cionin are prone to desulfation under the conditions employed in liquid secondary-ion mass spectrometry (LSIMS). [] This desulfation process leads to the formation of various ions, including [M+H-SO3]+, [M+H-2SO3]+, and [M+H-3SO3]+ ions, with the completely desulfated ion often appearing as the base peak in the mass spectrum. [] The acid lability of tyrosine-O-sulfate in solution contributes to this fragmentation pattern. []
Cionin exerts its biological effects by binding to and activating CCK receptors. [, , ] Studies on mammalian systems indicate that cionin exhibits a pharmacological profile more similar to CCK than gastrin. [] For instance, cionin stimulates gallbladder contraction and somatostatin release from canine fundic cells with a potency comparable to CCK-8 but significantly higher than gastrin. []
In rainbow trout, cionin effectively induces gallbladder contraction with a potency similar to both CCK-8-s and gastrin-17-s. [, ] This suggests that the ancestral CCK receptor in trout, unlike modern mammalian CCKA receptors, does not discriminate between sulfated CCK and gastrin. [] Notably, while the trout gallbladder receptor necessitates sulfation for optimal activation, it does not require a double-sulfated peptide like cionin. []
Studies on the rat stomach revealed that cionin potently stimulates histamine release and acid secretion, effects mediated by CCK-B/gastrin receptors. [] The specific CCK-B/gastrin receptor antagonist L-365,260 effectively abolished cionin's stimulatory effect, confirming its interaction with this receptor subtype. []
Evolutionary Biology: Cionin's discovery as a putative ancestor of the CCK/gastrin family provides valuable insights into the evolution of this important peptide family. [] Studying its structure and function in different species may reveal crucial information about the evolutionary pressures that led to the diversification of CCK and gastrin in vertebrates.
Comparative Physiology: Comparing cionin's activity with CCK and gastrin across different species reveals valuable information about the evolution of receptor specificity and physiological functions of these peptides. [, , ]
Pharmacology: Cionin serves as a valuable tool for investigating the pharmacological properties of CCK receptors and developing novel ligands with potential therapeutic applications. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: